Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

K_ATP channel subtype pharmacology SUR1 vs SUR2 selectivity vascular smooth muscle electrophysiology

KATP channel research faces a critical gap: SUR2-selective openers that retain efficacy under high-K⁺ depolarization are scarce. Pinacidil (CAS 67026-34-0) uniquely addresses both requirements: • SUR2-specific activation (vascular/cardiac/skeletal muscle); negligible SUR1 (β-cell) activity at ≤100 µM • Retains spasmolytic efficacy under ≥50 mM KCl depolarization (IC₅₀ 4.6×10⁻⁸ M portal vein) where cromakalim fails • Graded insulin suppression: 36% (100 µM) to 72% (500 µM)-enabling titratable β-cell modulation Supplied with CoA. Bulk quantities available.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 67026-34-0
Cat. No. B1274235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-
CAS67026-34-0
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)N=C(NC#N)NC1=CN=CC=C1
InChIInChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15)
InChIKeyCLHNOAUGSNXENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinacidil (CAS 67026-34-0): A Cyanoguanidine K_ATP Channel Opener for Differentiated Vascular and Tissue-Specific Research


Pinacidil (Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-; CAS 67026-34-0) is a cyanoguanidine-derivative ATP-sensitive potassium (K_ATP) channel opener that produces peripheral vasodilation by hyperpolarizing vascular smooth muscle cells [1]. It belongs to the N-alkyl-N''-cyano-N'-pyridylguanidine chemical class, structurally distinct from benzopyran (cromakalim), benzothiadiazine (diazoxide), nicotinamide (nicorandil), and pyrimidine (minoxidil) K_ATP openers [2]. Originally developed as an oral antihypertensive agent, pinacidil is now primarily employed as a pharmacological tool compound for probing K_ATP channel subtype function, vascular reactivity mechanisms, and tissue-specific potassium channel pharmacology in preclinical research settings.

Why Pinacidil (67026-34-0) Cannot Be Interchanged with Other K_ATP Channel Openers in Mechanistic and Translational Research


K_ATP channel openers are not functionally interchangeable despite a shared nominal mechanism of action, because individual compounds exhibit distinct sulfonylurea receptor (SUR) subtype selectivity profiles, divergent tissue-specific spasmolytic properties under depolarizing conditions, and quantitatively different effects on non-vascular endpoints including insulin secretion, neurotransmitter release, and circulating lipid profiles [1][2][3]. Pinacidil occupies a unique intermediate pharmacological niche: it activates SUR2-containing (vascular/cardiac/skeletal muscle) but not SUR1-containing (pancreatic β-cell/neuronal) channels, retains spasmolytic efficacy under high-K⁺ depolarization that abolishes cromakalim responses, and produces a pattern of pancreatic β-cell inhibition and blood lipid modification that differs substantially from its closest chemical and pharmacological analogs [1][2][3]. Direct substitution with cromakalim, diazoxide, nicorandil, or minoxidil sulfate in protocols requiring these specific properties will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence: Pinacidil (CAS 67026-34-0) vs. Closest K_ATP Opener Analogs and Clinical Comparators


SUR2-Selective K_ATP Channel Activation vs. Diazoxide (SUR1-Selective): Molecular Subtype Specificity

Pinacidil activates cloned Kir6.2/SUR2A channels (cardiac/skeletal muscle isoform) by 4.7 ± 0.4-fold at 100 µM in inside-out patch-clamp recordings from Xenopus oocytes, but fails to activate SUR1-containing channels (pancreatic β-cell/neuronal isoform) at equivalent concentrations [1]. In contrast, diazoxide activates SUR1-containing channels but does not open channels formed by Kir6.1/SUR2A, Kir6.2/SUR2A, or Kir6.2/SUR2B [2]. Cromakalim and nicorandil share pinacidil's SUR2 selectivity but lack diazoxide's SUR1 activity; minoxidil sulfate may inhibit rather than activate K_ATP channels in some tissues [2]. This molecular subtype divergence means that pinacidil can serve as a SUR2-selective probe without SUR1 cross-reactivity, a profile not offered by diazoxide.

K_ATP channel subtype pharmacology SUR1 vs SUR2 selectivity vascular smooth muscle electrophysiology potassium channel opener screening

Retained Spasmolytic Activity Under High-K⁺ Depolarization vs. Cromakalim: Mechanistic Differentiation Indicating Additional Effector Pathways

In 5-HT-precontracted rat isolated basilar artery, pinacidil produced concentration-dependent relaxation with a Hill coefficient of 1.30 ± 0.07, and—critically—retained marked spasmolytic activity when tone was elevated by 50 mmol/L KCl, a condition that abolishes cromakalim-induced relaxation [1]. Pinacidil was more potent than nicorandil in reversing KCl-induced spasm. This property indicates that pinacidil possesses functional mechanisms beyond canonical K_ATP channel opening (e.g., additional K⁺ channel subtypes or direct Ca²⁺ channel modulation), because high extracellular K⁺ collapses the K⁺ gradient and prevents hyperpolarization-mediated relaxation. Cromakalim, which relies solely on K_ATP-mediated hyperpolarization, is rendered ineffective under these conditions [1].

cerebral artery vasospasm KCl-depolarized vascular models glibenclamide-insensitive relaxation potassium channel opener mechanism of action

Vascular Tissue Potency Ranking (Rabbit Portal Vein IC50) vs. Cromakalim and Nicorandil: Quantitative Position in the K_ATP Opener Hierarchy

In rabbit portal vein—a standard vascular smooth muscle preparation for K_ATP opener characterization—pinacidil inhibited tension with an IC50 of 4.6 × 10⁻⁸ M, demonstrating high vascular specificity relative to cardiac (rabbit papillary muscle) tissue [1]. The rank order of vascular inhibitory potency was cromakalim (IC50 = 2.1 × 10⁻⁸ M) > pinacidil (4.6 × 10⁻⁸ M) ≫ nicorandil (1.3 × 10⁻⁶ M), placing pinacidil intermediate in potency. In conscious renal hypertensive cats, this ranking translated to antihypertensive potency: cromakalim was 10-fold more potent than pinacidil, while nicorandil was 10-fold less potent than pinacidil; pinacidil and cromakalim shared similar duration of action, whereas nicorandil was short-acting [1].

vascular smooth muscle relaxation portal vein spontaneous activity K_ATP opener potency ranking tissue selectivity screening

Pancreatic β-Cell Insulin Release Inhibition: Intermediate Efficacy Between Diazoxide and Cromakalim

In mouse pancreatic islets incubated with 15 mM glucose, pinacidil inhibited insulin release by 36% at 100 µM and 72% at 500 µM [1]. This places pinacidil in an intermediate efficacy position: diazoxide produced 93% inhibition at only 100 µM (more potent and more efficacious), while cromakalim achieved only 35% inhibition at 500 µM and nicorandil reached 25% inhibition at 500 µM (both substantially less effective). Pinacidil, like diazoxide, abolished glucose-induced electrical activity in β-cells and hyperpolarized the membrane potential, whereas cromakalim and minoxidil sulfate decreased rather than increased K⁺ currents in whole-cell patch-clamp recordings from single β-cells [1]. This profile indicates that pinacidil partially mimics diazoxide's β-cell pharmacological signature, consistent with the adoption of a diazoxide-like stereoelectronical conformation by this compound [2], distinguishing it from cromakalim and nicorandil which lack meaningful β-cell K_ATP activation.

insulin secretion modulation pancreatic β-cell K_ATP pharmacology diazoxide-like activity K_ATP opener metabolic effects

Superior Blood Lipid Profile Modification vs. Prazosin in Hypertensive Patients: Differential Clinical Pharmacology

In two randomized, double-blind clinical trials (n = 401 total), pinacidil monotherapy produced statistically significant and directionally favorable changes in blood lipids compared to both placebo and the α₁-blocker prazosin [1]. Pinacidil-treated patients exhibited: total cholesterol change of −9.8 mg/dL (vs. +4.2 mg/dL for placebo, p < 0.001), triglycerides change of −21.6 mg/dL (vs. +8.6 mg/dL for placebo, p < 0.001), and HDL cholesterol change of +3.6 mg/dL (vs. −1.0 mg/dL for prazosin, p = 0.002). The triglyceride differential vs. prazosin was particularly striking: pinacidil −14.8 mg/dL vs. prazosin +30.3 mg/dL (p < 0.001) [1]. These lipid improvements were independent of adjunctive hydrochlorothiazide or propranolol use, which did not produce their typical adverse lipid effects in pinacidil-treated patients [1].

hypertension pharmacotherapy vasodilator metabolic effects blood lipid modulation clinical trial comparator data

Bidirectional Neurotransmitter Release Modulation in Hippocampus vs. Diazoxide and Cromakalim: CNS K_ATP Channel Heterogeneity

In rat hippocampal slices preloaded with [³H]-norepinephrine and [³H]-choline, pinacidil (3–100 µM) increased evoked [³H]-norepinephrine release while decreasing evoked [³H]-acetylcholine release [1]. This bidirectional modulation contrasts sharply with both diazoxide (10–300 µM), which inhibited [³H]-NE release but significantly increased [³H]-ACh release, and cromakalim (10–300 µM), which dose-dependently decreased both [³H]-ACh and [³H]-NE release without changing basal outflow [1]. Glibenclamide (1–30 µM) did not affect basal or evoked release but reversed the inhibitory effects of the K_ATP openers; pinacidil-induced increases in NE release were not blocked by cocaine but were potentiated by hydrocortisone, suggesting a non-classical modulation mechanism distinct from simple K_ATP opening [1].

hippocampal neurotransmitter release CNS K_ATP channel pharmacology norepinephrine/acetylcholine modulation glibenclamide-sensitive K_ATP

High-Value Research and Industrial Application Scenarios for Pinacidil (CAS 67026-34-0) Based on Quantitative Differentiation Evidence


SUR2-Selective K_ATP Channel Probe for Cardiovascular and Skeletal Muscle Pharmacology (Excluding Pancreatic β-Cell Confounds)

Pinacidil serves as a SUR2-specific pharmacological activator in protocols requiring selective opening of vascular, cardiac, or skeletal muscle K_ATP channels without concurrent SUR1 (β-cell/neuronal) activation [1]. Unlike diazoxide (SUR1-selective), pinacidil avoids confounding effects on insulin secretion at concentrations ≤100 µM. Researchers studying SUR2A-mediated cardioprotection, vascular smooth muscle hyperpolarization, or skeletal muscle K_ATP function can employ pinacidil (IC50 4.6 × 10⁻⁸ M in portal vein) with well-characterized concentration-response relationships [2]. This scenario is particularly relevant for academic laboratories and pharmaceutical screening platforms developing tissue-selective K_ATP modulators.

Cerebral and Peripheral Vascular Spasm Models Requiring K_ATP Opener Activity Under Depolarizing Conditions

For ex vivo vascular spasm protocols utilizing high-K⁺ (≥50 mM KCl) depolarization to mimic pathological vasoconstriction, pinacidil is functionally superior to cromakalim because it retains marked spasmolytic activity under conditions that abolish cromakalim-induced relaxation [3]. This property makes pinacidil the preferred K_ATP opener for: (a) cerebral artery vasospasm research (basilar artery, middle cerebral artery models), (b) depolarized arterial ring preparations for investigating non-canonical vasodilator mechanisms, and (c) differentiating glibenclamide-sensitive from glibenclamide-insensitive components of vasorelaxation. The compound's Hill coefficient (1.30 in 5-HT-precontracted basilar artery) indicates a distinct cooperativity profile vs. cromakalim (2.20), further supporting mechanistic divergence.

Metabolic-Endocrine Research Requiring Graded, Concentration-Controlled Inhibition of Insulin Secretion

Pinacidil provides an intermediate-efficacy tool for modulating glucose-stimulated insulin secretion in isolated pancreatic islet or β-cell line studies [4]. With 36% inhibition at 100 µM and 72% at 500 µM, pinacidil enables researchers to titrate the degree of K_ATP-mediated insulin suppression rather than being limited to the near-maximal inhibition of diazoxide (93% at 100 µM) or the negligible effects of cromakalim (35% at 500 µM). This graded response profile is valuable for studying the relationship between K_ATP channel open probability and insulin exocytosis, as well as for screening compounds that modulate β-cell electrical activity in a concentration-dependent manner.

Hypertension Research with Integrated Metabolic and Lipid Outcome Measures

For preclinical hypertension models (SHR, DOCA-salt, renal hypertensive) and translational cardiovascular research protocols that monitor lipid profiles alongside blood pressure endpoints, pinacidil offers a clinically validated advantage: significant reductions in total cholesterol (−9.8 mg/dL vs. placebo), triglycerides (−21.6 mg/dL vs. placebo), and increases in HDL cholesterol (+3.6 mg/dL vs. prazosin) [5]. This lipid-modifying profile, documented in randomized double-blind trials, is not shared by prazosin or hydralazine and provides an evidence-based rationale for selecting pinacidil in studies investigating the intersection of vasodilator therapy and metabolic risk modification.

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